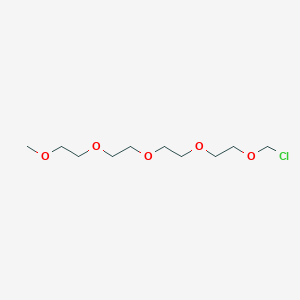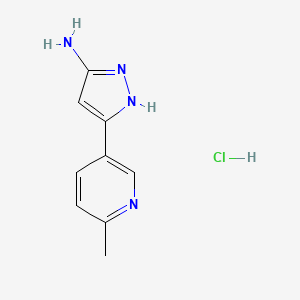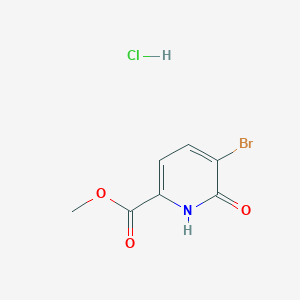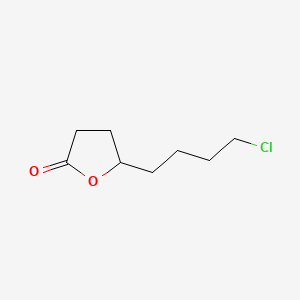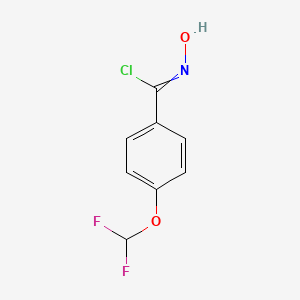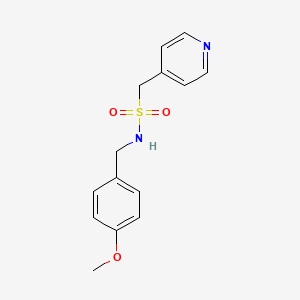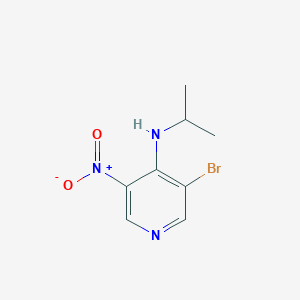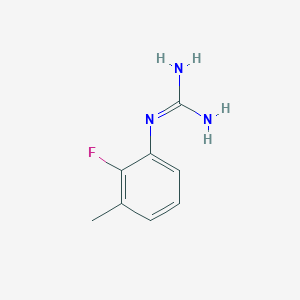
1-(2-Fluoro-3-methylphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-3-methylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including pharmaceuticals, organocatalysis, and organic synthesis. The presence of a fluorine atom and a methyl group on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 1-(2-Fluoro-3-methylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the desired guanidine compound . Another method includes the use of transition-metal-catalyzed guanidine synthesis, which involves the catalytic guanylation reaction of amines with carbodiimides . Additionally, a one-pot synthesis approach using N-chlorophthalimide, isocyanides, and amines has been reported to provide efficient access to diverse guanidines .
Análisis De Reacciones Químicas
1-(2-Fluoro-3-methylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-3-methylphenyl)guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-3-methylphenyl)guanidine involves its interaction with specific molecular targets and pathways. Guanidines are known to form hydrogen bonds and exhibit high basicity, which allows them to interact with aromatic systems in biological environments . This interaction can influence the conformation of substituted guanidinium species and their interaction with amino acids and nucleic acid bases .
Comparación Con Compuestos Similares
1-(2-Fluoro-3-methylphenyl)guanidine can be compared with other similar compounds, such as:
- 1-(5-Fluoro-2-methylphenyl)guanidine
- 1-(3-Fluoro-2-methylphenyl)guanidine These compounds share similar structural features but differ in the position of the fluorine and methyl groups on the phenyl ring. The unique positioning of these groups in this compound imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H10FN3 |
|---|---|
Peso molecular |
167.18 g/mol |
Nombre IUPAC |
2-(2-fluoro-3-methylphenyl)guanidine |
InChI |
InChI=1S/C8H10FN3/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
FUEDJSCBZFJSQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)N=C(N)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)

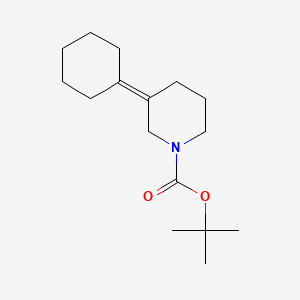
![3-methyl-2H-benzo[h]chromen-2-one](/img/structure/B13696385.png)
